molecular formula C16H22N2 B13983759 1-Benzyl-4-propylpiperidine-4-carbonitrile

1-Benzyl-4-propylpiperidine-4-carbonitrile

Cat. No.: B13983759
M. Wt: 242.36 g/mol
InChI Key: JATLJONHAAPXLU-UHFFFAOYSA-N
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Description

1-Benzyl-4-propylpiperidine-4-carbonitrile is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a benzyl group attached to the nitrogen atom and a propyl group attached to the piperidine ring, along with a nitrile group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-propylpiperidine-4-carbonitrile typically involves the reaction of 1-benzylpiperidine with propylamine and a suitable nitrile source. One common method includes the use of potassium carbonate in water at room temperature. The reaction mixture is then extracted with ethyl acetate, and the organic extracts are dried and evaporated to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-propylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl groups using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-propylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-propylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Benzylpiperidine-4-carbonitrile: Similar structure but lacks the propyl group.

    1-Benzyl-4-(propylamino)piperidine-4-carbonitrile: Similar structure with an additional propylamino group.

Uniqueness: 1-Benzyl-4-propylpiperidine-4-carbonitrile is unique due to the presence of both benzyl and propyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other piperidine derivatives .

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

1-benzyl-4-propylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H22N2/c1-2-8-16(14-17)9-11-18(12-10-16)13-15-6-4-3-5-7-15/h3-7H,2,8-13H2,1H3

InChI Key

JATLJONHAAPXLU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(CC1)CC2=CC=CC=C2)C#N

Origin of Product

United States

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